N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-14(11-22-13-9-5-2-6-10-13)17-16-19-18-15(21-16)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNZWPXGCFDXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves the following steps:
Formation of 5-cyclohexyl-1,3,4-oxadiazole: This can be achieved by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under acidic conditions.
Thiol-ene Reaction: The resulting oxadiazole is then reacted with phenylthioacetic acid in the presence of a suitable catalyst (e.g., a base such as triethylamine) to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form phenylsulfinic acid or phenylsulfonic acid.
Reduction: The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation Products: Phenylsulfinic acid or phenylsulfonic acid.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Various substituted phenylthio derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown antibacterial, antifungal, and antiviral activities in preliminary studies.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The phenylthio group may interact with enzymes or receptors, leading to biological responses. The oxadiazole ring can modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents on the oxadiazole ring and the acetamide moiety. Key examples include:
Key Observations :
- Thermal Stability: Compounds with sulfamoylphenyl or phthalazinone substituents exhibit higher melting points (>300°C), suggesting stronger intermolecular forces .
Pharmacological Activity Comparisons
Antimicrobial Activity
- Benzofuran-oxadiazole derivatives (e.g., compound 2a) show significant antimicrobial activity due to the benzofuran moiety’s planar structure, which disrupts microbial membranes .
- Morpholinylphenyl-substituted acetamides demonstrate broad-spectrum antimicrobial effects, with MIC values comparable to standard drugs .
Anticancer Activity
- Phthalazinone-oxadiazole derivatives (e.g., compound 4b) show anti-proliferative activity via tubulin polymerization inhibition .
Antioxidant Activity
- Benzimidazole-oxadiazole hybrids (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-((substituted-1,3,4-oxadiazol-2-yl)thio)ethanone) exhibit DPPH radical scavenging activity comparable to ascorbic acid, driven by electron-donating substituents like methoxy groups .
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its effects on cholinesterase inhibition, cytotoxicity, and antimicrobial properties.
Chemical Characteristics
- Molecular Formula : C17H21N3O2S
- Molecular Weight : 363.4 g/mol
- CAS Number : 922078-64-6
1. Cholinesterase Inhibition
Cholinesterase inhibitors are significant in treating neurodegenerative diseases such as Alzheimer's. The compound has been evaluated for its ability to inhibit human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).
Key Findings :
- The compound demonstrated a competitive inhibition profile against hAChE with an IC50 value of approximately 0.907 ± 0.011 μM, indicating potent activity compared to other compounds in its class .
- Substituted phenyl rings at the 4-position showed varying degrees of activity, with electron-withdrawing groups enhancing inhibitory effects against both hAChE and hBChE .
| Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
|---|---|---|
| This compound | 0.907 ± 0.011 | Moderate |
| Donepezil | 1.413 ± 0.017 | - |
2. Cytotoxicity Studies
The cytotoxic effects of this compound have been assessed using various cell lines.
Cytotoxicity Results :
- In tests involving L929 normal cells, the compound exhibited low cytotoxicity at concentrations up to 100 µM.
- Compounds within the oxadiazole class have shown varied cytotoxic profiles; some derivatives exhibit significant stimulation of cell viability while others may induce toxicity under certain conditions .
Table: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | L929 | 100 | >90 |
| Other Oxadiazole Derivative | A549 | 50 | >100 |
3. Antimicrobial Activity
Compounds containing the oxadiazole moiety have been noted for their antimicrobial properties.
Research Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
